molecular formula C20H26N2O2 B15193512 (+/-)-Tortuosamine CAS No. 79517-20-7

(+/-)-Tortuosamine

Cat. No.: B15193512
CAS No.: 79517-20-7
M. Wt: 326.4 g/mol
InChI Key: QFRVOGLOHJOHAY-UHFFFAOYSA-N
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Description

(+/-)-Tortuosamine is a naturally occurring alkaloid found in certain plant species. It is known for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields of scientific research due to its diverse applications and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+/-)-Tortuosamine typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of specific reagents and catalysts to facilitate the formation of the desired alkaloid structure. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound in bulk quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: (+/-)-Tortuosamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully optimized to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions can produce reduced forms with different pharmacological properties.

Scientific Research Applications

(+/-)-Tortuosamine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for synthesizing other complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, this compound is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders. Additionally, it finds applications in the industry as a precursor for producing pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of (+/-)-Tortuosamine involves its interaction with specific molecular targets and pathways within the body. It may exert its effects by binding to receptors, modulating enzyme activity, or influencing gene expression. The exact molecular targets and pathways involved vary depending on the specific biological context and the desired therapeutic outcome.

Comparison with Similar Compounds

(+/-)-Tortuosamine can be compared with other similar alkaloid compounds to highlight its uniqueness Similar compounds include other naturally occurring alkaloids with comparable structures and biological activities

Properties

CAS No.

79517-20-7

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-[6-(3,4-dimethoxyphenyl)-7,8-dihydro-5H-quinolin-6-yl]-N-methylethanamine

InChI

InChI=1S/C20H26N2O2/c1-21-12-10-20(9-8-17-15(14-20)5-4-11-22-17)16-6-7-18(23-2)19(13-16)24-3/h4-7,11,13,21H,8-10,12,14H2,1-3H3

InChI Key

QFRVOGLOHJOHAY-UHFFFAOYSA-N

Canonical SMILES

CNCCC1(CCC2=C(C1)C=CC=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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